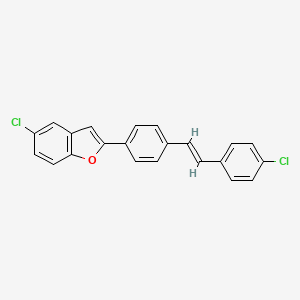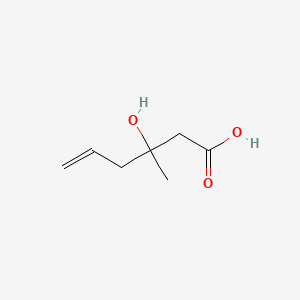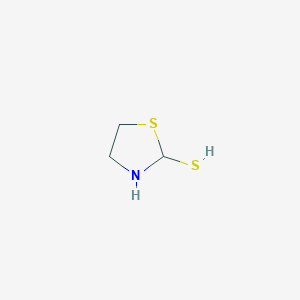
1,3-Thiazolidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazolidine-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its significant role in various chemical and biological processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-2-thiol can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction involves the formation of a thiazolidine ring by the condensation of the amino and thiol groups with the aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, often employing nano-catalysis and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazolidine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The thiol group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiazolidines, and substituted thiazolidine derivatives .
Applications De Recherche Scientifique
1,3-Thiazolidine-2-thiol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3-Thiazolidine-2-thiol involves its ability to form stable thiazolidine rings through condensation reactions with aldehydes. This bioorthogonal reaction is highly chemoselective and specific, allowing for the efficient coupling of biomolecules under physiological conditions . The compound’s thiol group can also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Similar in structure but contains a thione group instead of a thiol group.
2-Imino-1,3-dithiolane: Another five-membered heterocycle containing sulfur and nitrogen atoms, known for its bioactivity.
Uniqueness
1,3-Thiazolidine-2-thiol is unique due to its ability to form stable thiazolidine rings under mild conditions without the need for catalysts. This property makes it highly valuable in bioconjugation and other applications where biocompatibility and stability are crucial .
Propriétés
Numéro CAS |
45375-91-5 |
|---|---|
Formule moléculaire |
C3H7NS2 |
Poids moléculaire |
121.23 g/mol |
Nom IUPAC |
1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C3H7NS2/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
Clé InChI |
CQNZIRSBRGJNTO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



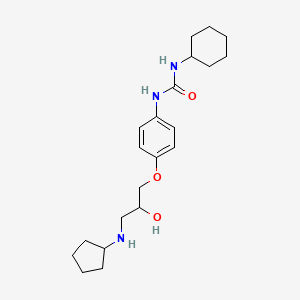
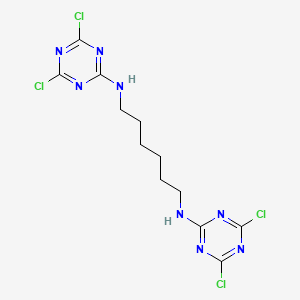
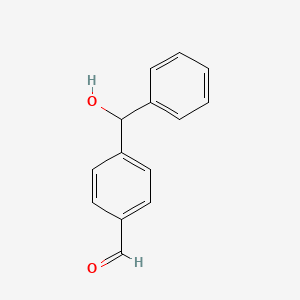
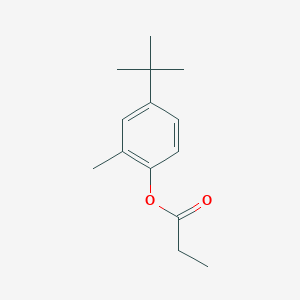
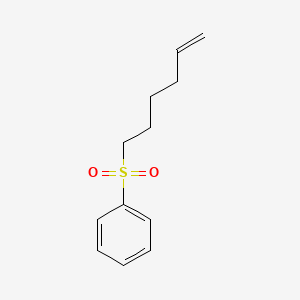
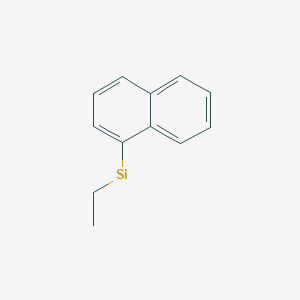
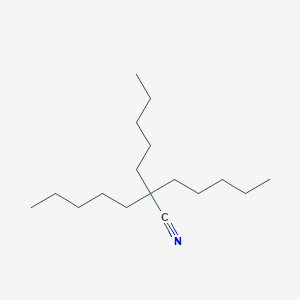
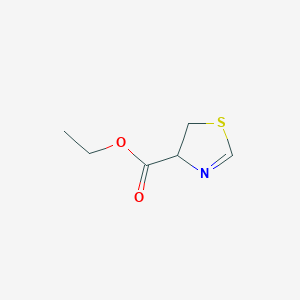
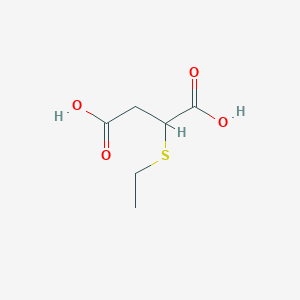
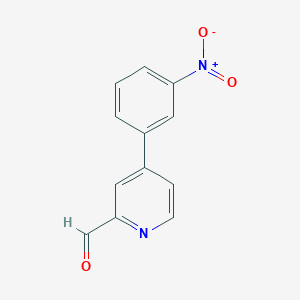
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
